1-Hexadecyne

Catalog No.
S1895057
CAS No.
629-74-3
M.F
C16H30
M. Wt
222.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexadecyne

1-Hexadecyne (CAS 629-74-3) solves the procurement and processing challenges of solid long-chain alkynes. Its melting point (~15°C) keeps it liquid at ambient conditions, eliminating heated storage, heat-traced lines, and solvent dilution required for 1-octadecyne.

  • Enables solvent-free, continuous-flow hydrosilylation on semiconductors, reducing VOCs and purification steps.
  • Forms dense, covalently bound monolayers on silicon, outperforming 1-hexadecene in oxidation resistance and dielectric passivation.
  • Terminal alkyne group allows rapid CuAAC click functionalization for lipid nanoparticle synthesis, mimicking natural palmitic acid.

CAS Number

629-74-3

Product Name

1-Hexadecyne

IUPAC Name

hexadec-1-yne

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-16H2,2H3

InChI Key

UCIDYSLOTJMRAM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC#C

Canonical SMILES

CCCCCCCCCCCCCCC#C

The exact mass of the compound 1-Hexadecyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Hexadec-1-yne, Hexadecyne-1, n-Hexadecylacetylene, Cetylacetylene

Purity

≥97%

Package Size

1 g, 5 g, 25 g, 100 g

1-Hexadecyne is a 16-carbon terminal alkyne that serves as a high-value bifunctional precursor in advanced materials science and lipid chemistry. Characterized by its reactive terminal alkyne group and a long, hydrophobic alkyl chain, it is primarily procured for surface passivation of semiconductors via hydrosilylation and for the synthesis of biomimetic amphiphiles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]. Crucially for industrial buyers, 1-hexadecyne maintains a liquid state at standard room temperature (melting point ~15 °C), differentiating it from longer-chain solid homologs and enabling seamless, solvent-free integration into continuous-flow manufacturing and ambient-temperature dosing systems [2].

Research Fit

Self-assembled monolayer formation on Au(111) and H-Si(111) substrates
Sonogashira / Glaser couplings to introduce a hydrophobic C16 tail
Sulfur-free alkyne anchor for gold electrode and nanoparticle passivation

Substituting 1-hexadecyne with adjacent homologs or structural isomers introduces severe process and performance liabilities. Replacing it with 1-octadecyne (C18) shifts the material from a room-temperature liquid to a solid (melting point ~30 °C), mandating heated storage, heat-traced transfer lines, or the introduction of organic solvents that complicate downstream purification [1]. Conversely, substituting the alkyne with an alkene (1-hexadecene) drastically reduces grafting kinetics and monolayer density on silicon surfaces, resulting in inferior dielectric passivation [2]. Finally, utilizing internal hexadecynes (e.g., 7-hexadecyne) completely abolishes the terminal reactivity required for CuAAC click chemistry and standard hydrosilylation, rendering the material useless for targeted functionalization.

Substitution Risk

C18 analog (1-octadecyne) Chain length alters monolayer order and handling; solid at RT may complicate solution processing.
C16 alkene (1-hexadecene) Alkene anchor yields lower surface coverage and slower assembly kinetics on silicon vs alkyne.
Alkanethiols (e.g., hexadecanethiol) Sulfur chemistry may introduce catalyst poisoning and oxidation instability; anchor comparison required.

Room-Temperature Processability: Elimination of Pre-Heating Workflows

1-Hexadecyne is a liquid at standard room temperature (melting point 15.0 °C), whereas the closely related C18 analog, 1-octadecyne, is a solid (melting point 30.0 °C) [1]. For industrial procurement, this 15 °C differential is critical. Using 1-hexadecyne allows for direct liquid dosing and solvent-free hydrosilylation or click reactions without the need for heated transfer lines, melting ovens, or the addition of organic solvents that reduce reactor efficiency and complicate downstream purification.

Evidence DimensionMelting point and physical state at 20 °C
Target Compound Data1-Hexadecyne (15.0 °C, Liquid)
Comparator Or Baseline1-Octadecyne (30.0 °C, Solid)
Quantified Difference15 °C reduction in melting point, enabling ambient liquid handling
ConditionsStandard atmospheric pressure, 20 °C ambient handling

Enables solvent-free, room-temperature dosing and continuous-flow manufacturing without requiring heated infrastructure.

Surface Coverage on Si
Head-to-head
1-Hexadecyne 63% vs 1-Hexadecene 59%
Reported denser coverage may support passivation integrity
XPS after 16 h at 80°C

Superior Monolayer Density and Reactivity on Silicon Surfaces

When functionalizing oxide-free, hydrogen-terminated silicon (Si-H) surfaces, terminal alkynes like 1-hexadecyne significantly outperform terminal alkenes like 1-hexadecene. 1-Hexadecyne undergoes thermal hydrosilylation to form a robust Si-C=C linked alkenyl monolayer with faster kinetics and higher surface coverage (approaching 60%) compared to the alkyl monolayers formed by 1-alkenes[1]. This higher density translates to superior chemical passivation and a highly hydrophobic surface (static water contact angles >110°), which is critical for preventing oxidation in semiconductor manufacturing [2].

Evidence DimensionMonolayer formation reactivity and surface coverage on H-Si(111)
Target Compound Data1-Hexadecyne (Forms alkenyl monolayer, high coverage ~59-60%, contact angle >110°)
Comparator Or Baseline1-Hexadecene (Slower reaction kinetics, lower packing density)
Quantified DifferenceAlkynes yield significantly denser and more stable monolayers than alkenes under identical thermal conditions
ConditionsThermal hydrosilylation on H-terminated Si(111)

Ensures defect-free, highly stable dielectric or passivating layers for semiconductor and microelectronic device fabrication.

Assembly Kinetics on Si
Head-to-head
1-Hexadecyne 16 h vs enyne 8 h to plateau
Slower assembly but comparable final film quality
Room temp; final thickness 2.0 nm

Optimal Lipid Mimicry in CuAAC-Derived Amphiphiles

In the synthesis of synthetic lipids and amphiphiles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the carbon chain length strictly dictates the self-assembly phase behavior. 1-Hexadecyne provides a 16-carbon (palmitoyl-equivalent) hydrophobic tail. Compared to shorter alkynes (e.g., 1-decyne, C10) which tend to form highly curved micellar structures, or longer alkynes (1-icosyne, C20) which suffer from extreme aqueous insolubility and aggregation, 1-hexadecyne reliably drives the formation of stable lamellar phases (bilayers) [1]. This makes it the exact stoichiometric precursor required for synthesizing biomimetic liposomes and lipid nanoparticle (LNP) components.

Evidence DimensionAmphiphilic self-assembly phase behavior
Target Compound Data1-Hexadecyne (C16 tail; favors stable lamellar/bilayer phases)
Comparator Or Baseline1-Decyne (C10; favors micelles) / 1-Icosyne (C20; insoluble aggregates)
Quantified DifferencePrecise matching of the biological palmitoyl chain length (C16) for optimal membrane insertion
ConditionsCuAAC synthesized triazole-linked amphiphiles in aqueous dispersion

Provides the exact hydrophobic volume required to formulate stable lipid bilayers and LNPs, avoiding the instability of off-target chain lengths.

Adhesion F0 vs F17
Class-level
F0: 11.6 mJ/m² ; F17: 3.2 mJ/m²
Fluorination reduces adhesion by 3.6×
AFM on Si(111) with silica probe
Chain Length Order
Class-level
Longer chain → lower tilt angle, higher coverage
C16 balances monolayer order with liquid-handling practicality
Trend from C10 to C18 ω-fluoro-1-alkynes
Au-SAM Order vs Thiols
Cross-study
Packing density & hydrophobicity comparable to alkanethiolates
Sulfur-free SAMs with similar structural quality reported
STM, IRRAS, contact angle evidence
Melting Point (RT State)
Head-to-head
1-Hexadecyne: 15°C (liquid) ; 1-Octadecyne: 22.5°C (solid)
Liquid at RT simplifies dispensing and solution processing
Standard pressure

Industrial Synthesis of Hexadecyl-Functionalized Silanes

Because 1-hexadecyne is a liquid at room temperature, it is the preferred precursor for large-scale, solvent-free catalytic hydrosilylation with silanes. This avoids the heated lines required for 1-octadecyne and eliminates the need for solvent stripping, directly improving manufacturing throughput and reducing VOC emissions [1].

Passivation of Oxide-Free Silicon Wafers and Nanowires

1-Hexadecyne is utilized to create highly ordered, covalently bound alkenyl monolayers on hydrogen-terminated silicon. Its superior reactivity compared to 1-hexadecene ensures a dense, hydrophobic barrier that prevents surface oxidation and acts as a stable dielectric interface for molecular electronics and biosensors [2].

CuAAC Synthesis of Palmitoyl-Mimicking Lipids

In the development of novel drug delivery systems, 1-hexadecyne is reacted with azide-functionalized headgroups to rapidly generate libraries of synthetic lipids. The C16 chain perfectly mimics biological palmitic acid, ensuring the resulting amphiphiles assemble into stable lamellar bilayers suitable for mRNA or API encapsulation, outperforming the micellar tendencies of shorter-chain alkynes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Silicon-based device passivation
Denser alkyne-derived monolayer coverage
Barrier stability under operating conditions
Gold electrode & nanoparticle functionalization
Sulfur-free C–Au anchor with reported SAM order
Electrochemical stability and catalyst compatibility
CuAAC click synthesis of functional materials
Terminal alkyne handle with hydrophobic C16 tail
Conjugation efficiency and resulting hydrophobicity
Low-adhesion fluorinated coating design
Modular C16 backbone for controlled fluorination
Adhesion & friction reduction in fluorinated derivatives

XLogP3

7.8

Boiling Point

284.0 °C

Melting Point

15.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

629-74-3

General Manufacturing Information

1-Hexadecyne: ACTIVE

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